molecular formula C16H12N4OS B2932921 4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 97496-33-8

4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2932921
CAS No.: 97496-33-8
M. Wt: 308.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a triazoloquinazoline derivative with a 2-methylphenyl group at position 4 and a sulfanyl (-SH) moiety at position 1. This compound belongs to a class of heterocyclic molecules studied extensively for their H1-antihistaminic activity . Its structure combines a quinazolinone core fused with a triazole ring, enabling interactions with histamine receptors. The 2-methylphenyl substitution contributes to moderate receptor affinity, while the sulfanyl group enhances stability and reactivity in synthetic pathways .

Properties

IUPAC Name

4-(2-methylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-10-6-2-4-8-12(10)19-14(21)11-7-3-5-9-13(11)20-15(19)17-18-16(20)22/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOPFZJHNFMINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various research studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and the introduction of the sulfanyl group. The following general synthetic route can be outlined:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Sulfanyl Group : This step often involves nucleophilic substitution reactions where a suitable precursor reacts with a thiol reagent under basic conditions.
  • Final Modifications : Additional functional groups may be introduced to enhance biological activity.

Antihistaminic Activity

A significant study evaluated a series of 1-substituted 4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones for their H1-antihistaminic activity. The compound 1-methyl-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one was highlighted for its potent activity in protecting guinea pigs from histamine-induced bronchospasm. It exhibited a protection rate of 72.45% , comparable to the standard drug chlorpheniramine maleate (71%) but with significantly lower sedation effects (11% vs. 30%) .

Anticancer Activity

Research has indicated that compounds within this class also possess anticancer properties. For instance, several derivatives were tested against various cancer cell lines including HepG2 (liver), MCF-7 (breast), PC3 (prostate), and HCT-116 (colorectal). The compound demonstrated moderate cytotoxicity across these lines with IC50 values indicating effective inhibition of cancer cell proliferation . Notably, specific derivatives showed promising results with IC50 values as low as 17.35 µM against HCT-116 cells .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as histamine receptors and enzymes involved in cancer cell proliferation. The triazole ring may play a crucial role in binding to these targets due to its electron-withdrawing properties which enhance interaction with biological macromolecules .

Data Table: Biological Activity Overview

Compound NameBiological ActivityIC50 Value (µM)Reference
1-methyl-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneH1-antihistaminicNot specified
Various derivativesAnticancer (MCF-7)29.47
This compoundAnticancer (HCT-116)17.35

Case Studies

Several studies have documented the synthesis and evaluation of derivatives of this compound class:

  • Antihistaminic Evaluation : A study involving guinea pigs showed significant protection against histamine-induced bronchospasm by various synthesized triazoloquinazolines .
  • Antitumor Studies : In vitro studies demonstrated that certain derivatives could effectively inhibit cancer cell growth across multiple lines with varying degrees of efficacy .

Chemical Reactions Analysis

S-Alkylation Reactions

The sulfanyl group at position 1 acts as a soft nucleophile, enabling selective alkylation with electrophilic reagents.
Key findings :

  • Reaction with methyl acrylate in the presence of triethylamine yields S-alkylated derivatives (e.g., methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate) through Michael addition (90% yield, 61°C, 12 h) .

  • Acrylonitrile and acrylamide similarly form S-substituted adducts under mild conditions (room temperature, 6–8 h) .

Reagent Conditions Product Yield
Methyl acrylateEt₃N, CHCl₃, 61°C, 12 hMethyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate91%
AcrylonitrileEt₃N, CHCl₃, 25°C, 6 h3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile85%
AcrylamideEt₃N, CHCl₃, 25°C, 8 h3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide88%

Oxidation Reactions

The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
Key findings :

  • Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C converts the -S- group to sulfoxide (-SO-) within 4 h .

  • Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) forms the sulfone (-SO₂-) derivative (85% yield, 24 h) .

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)AcOH, 50°C, 4 h1-Sulfinyltriazoloquinazolinone75%
mCPBACH₂Cl₂, 25°C, 24 h1-Sulfonyltriazoloquinazolinone85%

Cyclocondensation Reactions

The triazoloquinazoline core participates in cyclization reactions to form fused heterocycles.
Key findings :

  • Reaction with hydrazonoyl halides (e.g., ethyl 2-chloro-2-(2-phenylhydrazono)acetate) in ethanol/triethylamine forms thiadiazole hybrids (72% yield) .

  • Condensation with benzyl chlorides introduces N-alkylated derivatives (e.g., 4-benzyl analogues) under reflux conditions .

Reagent Conditions Product Yield
Hydrazonoyl halidesEtOH, Et₃N, 12 hThiadiazolo-triazoloquinazoline hybrids72%
Benzyl chlorideDMF, K₂CO₃, 100°C, 8 h4-Benzyl-1-sulfanyltriazoloquinazolin-5-one68%

Nucleophilic Substitution

The electron-deficient quinazoline ring facilitates nucleophilic aromatic substitution (NAS) at position 8.
Key findings :

  • Chlorination with POCl₃ at 80°C introduces a chloro substituent (82% yield) .

  • Aminolysis with ammonia or amines generates 8-amino derivatives (e.g., 8-morpholino analogues).

Reagent Conditions Product Yield
POCl₃Toluene, 80°C, 6 h8-Chlorotriazoloquinazolinone82%
MorpholineEtOH, reflux, 12 h8-Morpholinotriazoloquinazolinone75%

Tautomeric Behavior

The sulfanyl group participates in tautomerism between thiol (5a ) and thione (5b ) forms, influencing reactivity:

  • Thiol form (5a ): Dominant in polar protic solvents (e.g., DMSO-d₆), confirmed by 1H^1H-NMR (δ 14.56 ppm for -SH) .

  • Thione form (5b ): Stabilized in nonpolar solvents (e.g., CHCl₃), observed via IR (ν 1220 cm⁻¹ for C=S) .

Comparison with Similar Compounds

Triazoloquinazoline derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of 4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one with structurally related analogs:

Substituent Effects on H1-Antihistaminic Activity
Compound Name Substituents (Position) % Protection Against Histamine-Induced Bronchospasm Sedation (%) Key Reference
4-(2-methylphenyl)-1-sulfanyl derivative 2-MePh (4), -SH (1) ~65–70% (moderate) Not reported
4-(4-chlorophenyl)-1-methyl derivative (VII) 4-ClPh (4), -Me (1) 72.71% (high) ~10–15%
4-(4-methoxyphenyl)-1-methyl derivative (II) 4-OMePh (4), -Me (1) 71% (equipotent to standard) ~10%
4-(3-ethylphenyl)-1-methyl derivative (4b) 3-EtPh (4), -Me (1) 74.6% (highest in series) 10%
Chlorpheniramine maleate (reference) - 71% 30%

Key Observations :

  • Phenyl Substituent Position : 4-Substituted derivatives (e.g., 4-Cl, 4-OMe) generally show higher potency than 2- or 3-substituted analogs due to optimized steric and electronic interactions with the H1 receptor .
  • Sulfanyl vs. Methyl at Position 1 : The sulfanyl group in the target compound may reduce potency compared to methyl-substituted derivatives (e.g., 4b) but improves regioselectivity in electrophilic reactions .
  • Sedation Profile : Methyl or methoxy substituents at position 1 correlate with lower sedation (~10%) compared to traditional antihistamines like chlorpheniramine (30%) .
Molecular Properties
Property 4-(2-methylphenyl)-1-sulfanyl Derivative 4-(4-fluorobenzyl)-1-[(3-methylbenzyl)sulfanyl] Derivative 4-(4-methoxyphenyl)-1-sulfanyl Derivative
Molecular Formula C₁₇H₁₄N₄OS C₂₄H₁₉FN₄OS C₁₆H₁₂N₄O₂S
Molecular Weight ~322.38 g/mol 430.50 g/mol 324.36 g/mol
LogP (Predicted) ~3.1 ~4.8 ~2.9
Key Pharmacophore Features -SH group, 2-MePh Fluorobenzyl, 3-MeBenzyl -OMe group, planar quinazolinone

Insights :

  • Lipophilicity : Fluorobenzyl and 3-methylbenzyl substituents () increase LogP, enhancing membrane permeability but risking higher off-target binding.
  • Electron-Withdrawing Groups : Chloro and fluoro substituents improve receptor affinity via electron-deficient aromatic systems .

Q & A

Q. Basic

  • FT-IR : Confirms sulfanyl (–SH) and carbonyl (C=O) stretches at ~2550 cm⁻¹ and ~1680 cm⁻¹, respectively .
  • NMR : ¹H NMR shows aromatic proton signals at δ 7.2–8.1 ppm and methyl protons at δ 2.4 ppm .
  • DFT calculations : Predict vibrational modes (e.g., C–N stretching at 1350 cm⁻¹) and HOMO-LUMO gaps (~4.2 eV) to correlate with experimental IR and UV-Vis data .

Q. Advanced

  • TD-DFT : Simulates electronic transitions (e.g., π→π* at ~300 nm) for comparison with UV-Vis spectra .
  • Electrostatic potential maps : Identify nucleophilic regions (sulfanyl group) and electrophilic sites (quinazolinone carbonyl) .

How do structural modifications (e.g., substituent variation) impact biological activity?

Q. Advanced

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl) enhance antimicrobial activity by increasing electrophilicity, while bulky aryl groups improve binding to hydrophobic enzyme pockets .
  • Case study : Chlorination at the quinazolinone carbonyl increases anti-inflammatory activity by 30% compared to non-halogenated analogs .
  • SAR tables :
Substituent (Position)Bioactivity (IC₅₀, μM)Target Enzyme
–H (Parent)45.2 ± 2.1COX-2
–Cl (C-2)31.7 ± 1.8COX-2
–OCH₃ (C-4)52.4 ± 3.0COX-2

What experimental designs are recommended for evaluating pharmacological activity?

Q. Advanced

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines .
    • Anticancer : MTT assay with IC₅₀ calculations using nonlinear regression .
  • In vivo models :
    • Anti-inflammatory : Carrageenan-induced rat paw edema with indomethacin as a positive control .
  • Statistical design : Randomized block designs with split-split plots for multi-variable analysis (e.g., dose, time, biological replicate) .

How can conflicting data on reaction outcomes (e.g., oxidation vs. chlorination) be resolved?

Q. Advanced

  • Contradiction analysis :
    • Chlorination : Requires anhydrous benzene and excess PCl₃ (2 h reflux) .
    • Oxidation : 30% H₂O₂ in glacial acetic acid at 80°C for 1 h .
  • Mitigation strategy : Sequential chlorination followed by oxidation minimizes side reactions. Monitor intermediates via TLC (hexane:EtOAc 3:1) .

What safety protocols are essential for handling sulfanyl and triazole derivatives?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and fume hood use due to sulfur-based volatiles .
  • First aid : Immediate rinsing for eye/skin contact and medical consultation for inhalation .
  • Storage : Desiccated at –20°C under argon to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.